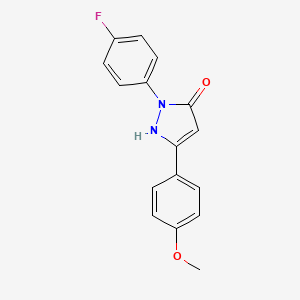

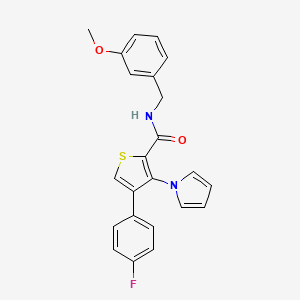

![molecular formula C20H16ClN5O2 B2500794 N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 863446-43-9](/img/structure/B2500794.png)

N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

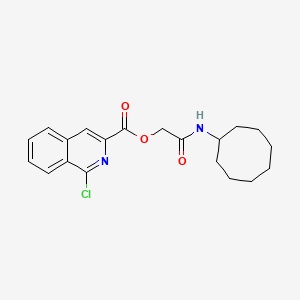

The compound N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic molecule that appears to be designed for potential therapeutic applications, possibly as an anticancer agent. While the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and evaluated for their biological activities, such as antiproliferative effects against various cancer cell lines.

Synthesis Analysis

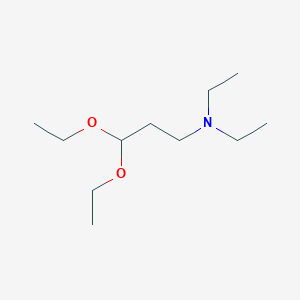

The synthesis of related compounds typically involves multiple steps, starting from simple precursors. For instance, the synthesis of a related compound in paper involved the condensation of 3-methoxybenzoic acid with an intermediate that was prepared through a series of reactions including condensation with urea, chlorination, and further condensation with ethane-1,2-diamine. Such synthetic routes are indicative of the complexity involved in constructing these molecules, which often require careful control of reaction conditions and purification steps to obtain the desired product with high purity.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, as seen in paper , where the crystal structures of two C,N-disubstituted acetamides were elucidated. The molecules were found to be linked into sheets through a combination of hydrogen bonds and halogen-π interactions. These structural analyses are crucial for understanding the three-dimensional conformation of the molecules, which is important for their biological activity.

Chemical Reactions Analysis

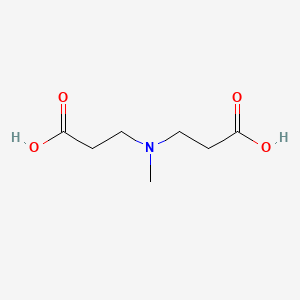

The chemical reactions involved in the synthesis of these compounds are typically characterized by the formation of amide bonds and the introduction of various substituents onto the core structure. The reactivity of the functional groups present in these molecules, such as amides, halogens, and aromatic systems, can lead to further chemical transformations that can be utilized to modify the molecular structure and, consequently, the biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of halogen atoms can affect the lipophilicity of the molecule, which in turn can influence its solubility and permeability across biological membranes. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using density functional theory (DFT) as shown in paper . These properties are important for predicting the reactivity and interaction of the compound with biological targets.

Relevant Case Studies

Although the specific compound has not been directly studied in the provided papers, the related compounds have shown promising biological activities. For instance, the compound studied in paper exhibited marked inhibition against various human cancer cell lines, suggesting potential anticancer activity. Similarly, the compounds in paper were synthesized with the aim of finding new anticancer agents, with one compound showing appreciable growth inhibition against several cancer cell lines. These case studies highlight the potential therapeutic applications of such compounds and the importance of their structural and chemical analysis.

Aplicaciones Científicas De Investigación

Antitumor Activity

A series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds related to the specified chemical structure, have been synthesized and evaluated for their antitumor activities. These compounds have shown varying degrees of effectiveness against cancer cell lines, such as human breast adenocarcinoma (MCF7), with some derivatives exhibiting mild to moderate activity compared to reference drugs like doxorubicin. Specifically, derivatives like N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide demonstrated significant activity, indicating the potential of this chemical class in cancer treatment research (El-Morsy et al., 2017).

Antimicrobial Activity

Compounds structurally related to the specified acetamide have been investigated for their antimicrobial properties. Novel pyrazole derivatives, including those with pyrazolo[4,3-d]-pyrimidine cores, have been developed and assessed for their in vitro antimicrobial activity. These studies have identified several compounds with good to excellent activity against various microbial strains, underscoring the chemical class's potential as a source of new antimicrobial agents (Hafez et al., 2016).

Synthesis and Characterization

The synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives, including those akin to the chemical , involve intricate synthetic routes leading to various novel compounds. These synthetic endeavors provide valuable insights into the chemical behavior and properties of these compounds, facilitating the exploration of their biological activities and potential therapeutic applications (Rahmouni et al., 2014).

Molecular Docking Studies

In addition to synthesis and biological evaluation, molecular docking studies have been conducted on related pyrazolo[3,4-d]pyrimidine compounds to understand their interactions with biological targets. These studies help in identifying binding affinities and modes of action, which are crucial for drug development processes (Elzahabi et al., 2018).

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5O2/c1-13-5-7-16(8-6-13)26-19-17(10-23-26)20(28)25(12-22-19)11-18(27)24-15-4-2-3-14(21)9-15/h2-10,12H,11H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUJIGROHXFBFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2500712.png)

![3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2500715.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2500726.png)

![N-(4-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2500729.png)

![7,7-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2500732.png)

![[2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2500733.png)